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Abstract
Darexaban (YM150) is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the

coagulation cascade. Following administration, darexaban undergoes extensive first-pass

metabolism to form its principal and pharmacologically active metabolite, darexaban
glucuronide (YM-222714). This glucuronide conjugate is the primary determinant of the

antithrombotic effect observed in vivo. This technical guide provides a comprehensive overview

of the physicochemical properties of darexaban glucuronide, its metabolic pathway, and its

mechanism of action. Quantitative data are presented in structured tables, and detailed

experimental methodologies are described. Furthermore, logical and experimental workflows

are visualized using diagrams to facilitate a deeper understanding of this compound. Although

the clinical development of darexaban was discontinued, the study of its active metabolite

remains of significant interest for the development of novel anticoagulants.

Physicochemical Properties
Darexaban glucuronide is the major circulating active metabolite of darexaban.[1] While

specific experimental data for some of its physicochemical properties such as pKa, LogP, and

aqueous solubility are not readily available in the public domain, this section summarizes the

known properties of the glucuronide and its parent compound, darexaban.
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Property Value Source

Chemical Formula C₃₃H₃₈N₄O₁₀

Molecular Weight 650.68 g/mol [1]

CAS Number 432029-12-4 [1]

Appearance Solid powder [2]

Darexaban (Parent Compound)
Property Value Source

Chemical Formula C₂₇H₃₀N₄O₄ [2]

Molecular Weight 474.56 g/mol [2]

CAS Number 365462-23-3 [2]

Calculated pKa 7.4 [3]

Solubility Soluble in DMSO, not in water. [2]

Metabolism and Pharmacokinetics
Darexaban is rapidly absorbed and undergoes extensive first-pass metabolism, primarily in the

liver and to a lesser extent in the small intestine, to form its active metabolite, darexaban
glucuronide.[4] This biotransformation is catalyzed by UDP-glucuronosyltransferases (UGTs),

with UGT1A9 being the main enzyme in the liver and UGT1A10 in the intestine. Darexaban

itself has a short half-life due to this rapid conversion. In contrast, darexaban glucuronide has

a long half-life of approximately 14-18 hours.[4]
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Metabolic conversion of Darexaban to its active glucuronide.

Mechanism of Action
Darexaban and its active metabolite, darexaban glucuronide, are direct, selective, and

competitive inhibitors of Factor Xa.[5] FXa is a critical enzyme in the coagulation cascade,

responsible for converting prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then

facilitates the conversion of fibrinogen to fibrin, leading to clot formation. By inhibiting FXa,

darexaban glucuronide effectively blocks the amplification of the coagulation cascade,

thereby reducing thrombin generation and subsequent fibrin formation.[5]
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Inhibition of Factor Xa in the coagulation cascade.

Pharmacodynamics
Both darexaban and darexaban glucuronide have demonstrated potent anticoagulant activity.

The inhibitory constant (Ki) and the concentration required to double the prothrombin time (PT)

are summarized below.

Compound Target Kᵢ (µM)
Prothrombin
Time Doubling
Conc. (µM)

Source

Darexaban
Human Factor

Xa
0.031 1.2 [6]

Darexaban

Glucuronide

Human Factor

Xa
0.020 0.95 [6]

Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of

darexaban glucuronide are not publicly available. However, the following section outlines

general methodologies that are widely used in the pharmaceutical industry for the

characterization of drug metabolites.

Determination of pKa
The acid dissociation constant (pKa) can be determined using various methods, with

potentiometric titration and UV-spectroscopy being the most common. For compounds with low

aqueous solubility, such as darexaban, a co-solvent system may be employed.[7]

Potentiometric Titration:

A solution of the test compound is prepared in a suitable solvent system (e.g., water with a

co-solvent).
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The solution is titrated with a standardized acid or base.

The pH of the solution is monitored using a calibrated pH meter after each addition of the

titrant.

The pKa is determined from the inflection point of the resulting titration curve.[7]

Determination of LogP/LogD
The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a

compound's lipophilicity. The shake-flask method is the traditional and most reliable method for

their determination.

Shake-Flask Method:

A solution of the test compound is prepared in a biphasic system of n-octanol and a buffered

aqueous solution (at a specific pH for LogD).

The mixture is shaken until equilibrium is reached.

The two phases are separated by centrifugation.

The concentration of the compound in each phase is determined using a suitable analytical

technique, such as high-performance liquid chromatography (HPLC).[8]

The LogP or LogD value is calculated as the logarithm of the ratio of the concentration in the

n-octanol phase to the concentration in the aqueous phase.
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Workflow for LogD determination via the shake-flask method.

Determination of Aqueous Solubility
The aqueous solubility of a compound can be determined by several methods, including the

equilibrium shake-flask method and high-throughput kinetic methods.

Equilibrium Shake-Flask Method:

An excess amount of the solid compound is added to a specific volume of aqueous buffer at

a defined pH.

The suspension is agitated at a constant temperature until equilibrium is reached (typically

24-48 hours).[9]

The undissolved solid is removed by filtration or centrifugation.

The concentration of the dissolved compound in the filtrate or supernatant is quantified by a

suitable analytical method, such as HPLC-UV or LC-MS.[10]

Conclusion
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Darexaban glucuronide is the pharmacologically active metabolite of darexaban and the

primary contributor to its anticoagulant effect. This technical guide has summarized its key

physicochemical properties, metabolic pathway, and mechanism of action. While specific

experimental data for some properties remain elusive due to the discontinuation of the parent

drug's development, the provided information and general experimental protocols offer a

valuable resource for researchers in the field of anticoagulant drug discovery and development.

The understanding of the properties of drug metabolites like darexaban glucuronide is crucial

for the design of new therapeutic agents with improved pharmacokinetic and

pharmacodynamic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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